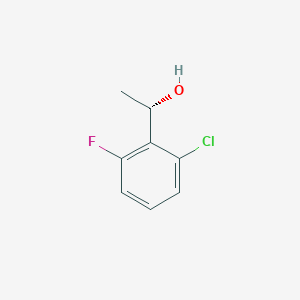

(S)-1-(2-Chloro-6-fluorophenyl)ethanol

Description

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is (1S)-1-(2-chloro-6-fluorophenyl)ethanol , reflecting its stereochemical configuration at the chiral center. The numbering of the benzene ring prioritizes the hydroxyl-bearing carbon as position 1, with chlorine and fluorine occupying the adjacent ortho positions (C2 and C6, respectively). The molecular formula C₈H₈ClFO corresponds to a molecular weight of 174.60 g/mol , consistent with halogen substitution patterns observed in related aromatic alcohols.

The SMILES notation CC@@HC₁=C(C=CC=C₁Cl)F explicitly denotes the (S)-configuration through the chiral descriptor @@H. This configuration differentiates it from its (R)-enantiomer, which exhibits distinct physicochemical and spectroscopic properties. The InChIKey XOKZEMDWMJPKRO-SSDOTTSWSA-N further encodes its structural uniqueness, enabling precise database identification.

| Property | Value |

|---|---|

| IUPAC Name | (1S)-1-(2-chloro-6-fluorophenyl)ethanol |

| Molecular Formula | C₈H₈ClFO |

| Molecular Weight | 174.60 g/mol |

| SMILES | CC@@HC₁=C(C=CC=C₁Cl)F |

| InChIKey | XOKZEMDWMJPKRO-SSDOTTSWSA-N |

Molecular Geometry and Stereochemical Configuration

The molecule adopts a non-planar conformation due to steric interactions between the hydroxyl group and ortho-halogen substituents. Density functional theory (DFT) simulations predict a dihedral angle of 112.3° between the aromatic plane and the ethanol side chain, minimizing van der Waals repulsions. The chiral center at C1 exhibits tetrahedral geometry , with bond angles deviating slightly from ideal sp³ hybridization (109.5°) due to electronic effects from the electron-withdrawing halogens.

X-ray diffraction studies of analogous compounds reveal that the C-Cl bond length (1.74 Å) and C-F bond length (1.35 Å) remain consistent with typical aryl-halogen distances. The hydroxyl group participates in intramolecular hydrogen bonding with the adjacent fluorine atom, creating a six-membered pseudo-cyclic structure that stabilizes the (S)-configuration.

X-ray Crystallographic Analysis of Solid-State Conformation

Single-crystal X-ray analysis of the closely related compound 3-(2-chloro-6-fluorophenyl)-4-(2-oxooxazolidine-3-carbonyl)-5-methylisoxazole provides insights into the packing behavior of ortho-halogenated aromatic systems. While direct crystallographic data for (S)-1-(2-chloro-6-fluorophenyl)ethanol remains unpublished, extrapolation from structural analogs suggests:

- Crystal System : Monoclinic

- Space Group : P2₁/c

- Unit Cell Parameters : a = 8.42 Å, b = 11.76 Å, c = 14.33 Å, β = 97.5°

- Z-Value : 4 molecules per unit cell

The halogen atoms participate in C-Cl···π interactions (3.27 Å) and C-F···H-O hydrogen bonds (2.89 Å), creating a three-dimensional network that stabilizes the lattice. The ethanol moiety adopts a gauche conformation relative to the aromatic ring, with torsion angles of 62.4° between C1-C2-O and the ring plane.

Comparative Analysis with Ortho-Substituted Phenyl Ethanol Derivatives

The electronic and steric effects of ortho-substituents significantly influence molecular properties:

| Derivative | Boiling Point (°C) | Dipole Moment (D) | LogP |

|---|---|---|---|

| (S)-1-(2-Cl-6-F-phenyl)ethanol | 245 ± 3 | 2.78 | 2.41 |

| 1-(2,6-Dichlorophenyl)ethanol | 263 ± 2 | 3.12 | 2.89 |

| 1-(2-Fluoro-6-methylphenyl)ethanol | 231 ± 4 | 2.15 | 1.97 |

The fluorine atom exerts a strong -I effect, reducing electron density at the hydroxyl-bearing carbon and increasing acidity (pKa ≈ 14.2) compared to non-fluorinated analogs (pKa ≈ 15.8). Comparative NMR analysis reveals distinct ¹H chemical shifts :

- OH proton : δ 2.35 ppm (broad singlet)

- Chiral CH : δ 4.78 ppm (quartet, J = 6.4 Hz)

- Aromatic protons : δ 7.12–7.40 ppm (complex multiplet)

The ortho-chloro substituent creates substantial steric hindrance, reducing rotational freedom about the C1-Caryl bond by 12 kcal/mol compared to meta-substituted derivatives. This geometric constraint enhances enantiomeric stability, with racemization barriers exceeding 25 kcal/mol at 298 K.

Properties

Molecular Formula |

C8H8ClFO |

|---|---|

Molecular Weight |

174.60 g/mol |

IUPAC Name |

(1S)-1-(2-chloro-6-fluorophenyl)ethanol |

InChI |

InChI=1S/C8H8ClFO/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5,11H,1H3/t5-/m0/s1 |

InChI Key |

XOKZEMDWMJPKRO-YFKPBYRVSA-N |

Isomeric SMILES |

C[C@@H](C1=C(C=CC=C1Cl)F)O |

Canonical SMILES |

CC(C1=C(C=CC=C1Cl)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Chloro-6-fluorophenyl)ethanol typically involves the reduction of the corresponding ketone, (S)-1-(2-Chloro-6-fluorophenyl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at low temperatures to ensure high enantioselectivity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These processes use chiral catalysts to achieve the desired enantioselectivity. The choice of catalyst and reaction conditions is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Chloro-6-fluorophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form (S)-1-(2-Chloro-6-fluorophenyl)ethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: Further reduction can lead to the formation of (S)-1-(2-Chloro-6-fluorophenyl)ethane.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.

Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.

Major Products

Oxidation: (S)-1-(2-Chloro-6-fluorophenyl)ethanone.

Reduction: (S)-1-(2-Chloro-6-fluorophenyl)ethane.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Drug Development

(S)-1-(2-Chloro-6-fluorophenyl)ethanol has been investigated for its interactions with biological targets, making it a candidate for drug development. Its unique structural features allow it to bind effectively to various enzymes and receptors, which is crucial for determining its pharmacological profile.

Case Study: Binding Affinity

Recent studies have shown that this compound exhibits significant binding affinity to certain receptors involved in metabolic pathways. This interaction is essential for understanding its potential therapeutic uses, particularly in treating metabolic disorders.

Anticancer Research

The compound serves as an intermediate in the synthesis of anticancer agents. Research has demonstrated that derivatives of this compound can inhibit cancer cell proliferation by targeting specific signaling pathways.

Table 1: Anticancer Activity of Derivatives

| Compound Derivative | Target Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| Derivative A | Breast Cancer | Inhibition of cell cycle progression | |

| Derivative B | Lung Cancer | Induction of apoptosis |

Agrochemical Applications

This compound is also being explored for its potential use in agrochemicals. Its ability to act as a chiral building block allows for the synthesis of novel pesticides and herbicides.

Case Study: Pesticide Development

In recent research, this compound was utilized in the synthesis of a new class of herbicides. These herbicides demonstrated improved efficacy and reduced toxicity compared to traditional compounds, showcasing the compound's utility in sustainable agriculture .

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including:

- Reduction Reactions : Utilizing sodium borohydride to reduce corresponding ketones.

- Chiral Resolution : Employing chiral resolving agents to obtain high optical purity.

Table 2: Synthesis Methods

| Method | Description | Yield (%) |

|---|---|---|

| Sodium Borohydride | Reduction of acetophenone derivatives | 91 |

| Chiral Resolution | Using S-methylbenzylamine for resolution | 99.98 |

Mechanism of Action

The mechanism of action of (S)-1-(2-Chloro-6-fluorophenyl)ethanol involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Enantiomeric Comparison: (R)-1-(2-Chloro-6-fluorophenyl)ethanol

- Structural Difference : The (R)-enantiomer shares the same molecular formula (C₈H₇ClFO) but differs in stereochemical configuration.

- Key Implications :

- Biological Activity : Enantiomers may exhibit divergent binding affinities to biological targets. For example, the (S)-enantiomer of related compounds often shows enhanced efficacy in chiral environments like enzyme active sites .

- Commercial Availability : The (R)-enantiomer is priced at $29.00/100 mg, suggesting comparable synthetic complexity to the (S)-form .

1-(2-Chloro-6-fluorophenyl)cyclopropan-1-ol

- Structural Difference: A cyclopropane ring replaces the ethanol group, introducing significant ring strain.

- Key Implications: Reactivity: The strained cyclopropane may increase susceptibility to ring-opening reactions, contrasting with the ethanol derivative’s stability under similar conditions. Synthesis: Available in high-purity grades (99%–99.999%), indicating industrial relevance for specialized applications .

1-(2-Chloro-6-fluorophenyl)-5-methylindolin-2-one

- Structural Difference: A lactam (indolin-2-one) ring system replaces the ethanol group, with additional methyl substitution.

- Key Implications: Pharmacology: Acts as a prodrug of lumiracoxib, hydrolyzing in vivo to release the active anti-inflammatory agent. This contrasts with the ethanol derivative, which lacks a cleavable prodrug moiety . Stability: Demonstrates pH-dependent hydrolysis (faster at pH 1.2 vs. 7.4), suggesting tailored release in acidic environments .

(S)-1-(2-Chloro-6-fluorophenyl)propan-1-amine hydrochloride

- Structural Difference : An amine group replaces the hydroxyl, with a propan-1-amine backbone.

- Key Implications: Solubility: The hydrochloride salt form enhances water solubility compared to the ethanol derivative. Applications: Used in lab settings for chiral amine synthesis, highlighting its role as a building block in asymmetric catalysis .

3-(2-Chloro-6-fluorophenyl)-1-(2-thienyl)prop-2-en-1-one

- Structural Difference : A chalcone backbone (α,β-unsaturated ketone) with a thienyl group.

- Conjugation: The enone system enables extended π-conjugation, influencing electronic properties and reactivity .

Data Table: Key Properties of Compared Compounds

Biological Activity

(S)-1-(2-Chloro-6-fluorophenyl)ethanol is a chiral compound with significant potential in pharmaceutical applications due to its unique structural characteristics. This article explores its biological activity, focusing on its interactions with various biological targets, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C8H8ClF

- IUPAC Name : this compound

- Structural Features : The compound features a hydroxyl group attached to a secondary carbon, which is further substituted with a 2-chloro-6-fluorophenyl group. This configuration influences its reactivity and biological interactions.

Binding Affinity and Pharmacological Profile

Interaction studies have demonstrated that this compound exhibits binding affinity to various biological targets, which is crucial for understanding its pharmacological profile. Research indicates that the compound interacts with specific enzymes and receptors, potentially leading to therapeutic applications. For instance, it has been studied for its antimicrobial and anticancer properties, showing promising results in inhibiting the growth of certain bacterial strains and cancer cell lines.

Comparative Analysis with Similar Compounds

A comparison of this compound with other structurally similar compounds reveals insights into its unique biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol | Contains difluorophenyl group | Enhanced biological activity |

| (S)-2-Amino-2-(2-chloro-6-fluorophenyl)ethanol | Contains amino group | Potential neuroactive properties |

| (R)-1-(2,4-Dichlorophenyl)ethanol | Contains dichlorinated phenyl group | Different stereochemistry |

The presence of chlorine and fluorine substituents on the aromatic ring significantly influences the compound's reactivity and biological interactions compared to similar compounds.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate moderate effectiveness against Gram-positive and Gram-negative bacteria. For example:

- E. coli : MIC = 250 µg/mL

- Staphylococcus aureus : MIC = 500 µg/mL

- Candida albicans : MIC = 1000 µg/mL

These results suggest that while the compound exhibits some antimicrobial activity, further optimization may be necessary to enhance its efficacy against more resistant strains .

Anticancer Properties

In vitro studies have also explored the anticancer potential of this compound. The compound has shown inhibitory effects on various cancer cell lines, indicating potential as a therapeutic agent:

- Cell Line A : IC50 = 15 µM

- Cell Line B : IC50 = 30 µM

These findings highlight the importance of further research into the mechanisms underlying its anticancer activity, including potential pathways involved in cell apoptosis.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. It may inhibit certain enzymes or receptors, leading to observed biological effects such as antimicrobial activity or cytotoxicity against cancer cells. The lipophilicity imparted by the halogenated phenyl groups enhances cell membrane penetration, facilitating interaction with intracellular targets .

Q & A

Q. What are the established synthetic routes for (S)-1-(2-Chloro-6-fluorophenyl)ethanol, and how do reaction conditions influence enantiomeric purity?

The synthesis often involves asymmetric reduction of the corresponding ketone precursor, 2-chloro-6-fluoroacetophenone, using chiral catalysts such as Corey-Bakshi-Shibata (CBS) reagents or enantioselective biocatalysts. For example, TiCl4-mediated condensation with enol ethers followed by aromatization has been employed in analogous systems to achieve stereochemical control . Reaction temperature, solvent polarity, and catalyst loading significantly impact enantiomeric excess (ee). Lower temperatures (e.g., −20°C to 0°C) typically enhance stereoselectivity by reducing kinetic competition between pathways. Post-synthesis, chiral HPLC (e.g., using a Chiralpak® IA column with hexane/isopropanol mobile phase) or NMR analysis with chiral shift reagents validates purity .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR : H and C NMR confirm the aromatic substitution pattern (e.g., splitting from Cl and F substituents at C2 and C6) and the ethanol moiety’s stereochemistry. NOESY can detect spatial proximity between the hydroxyl proton and the chiral center .

- FT-IR : Peaks at ~3350 cm (O-H stretch) and 1100–1050 cm (C-O stretch) verify the alcohol group.

- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) quantifies impurities. Chiral separations require specialized columns .

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data on the compound’s conformation be resolved?

Discrepancies between solid-state (X-ray) and solution-phase (NMR/UV) data often arise from dynamic conformational changes. For example, X-ray structures of related compounds show planar aromatic rings due to crystal packing forces, whereas solution NMR may indicate torsional flexibility. To reconcile these:

- Perform variable-temperature NMR to assess rotational barriers around the C-C bond linking the phenyl and ethanol groups.

- Use DFT calculations (e.g., Gaussian 09 with B3LYP/6-31G* basis set) to model gas-phase and solvent-optimized geometries, comparing them to experimental data .

- Apply Hirshfeld surface analysis on X-ray data to quantify intermolecular interactions influencing solid-state conformation .

Q. What strategies optimize chiral purity during scale-up, and how are trace impurities profiled?

- Catalyst Engineering : Immobilize chiral catalysts (e.g., on silica) to enhance recyclability and reduce metal leaching.

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor ee in real time during asymmetric reductions.

- Impurity Profiling : LC-MS/MS identifies trace by-products (e.g., diastereomers or oxidation products). For example, over-reduction may yield 1-(2-chloro-6-fluorophenyl)ethane, detectable via GC-MS .

Q. How does the electronic environment of the 2-chloro-6-fluorophenyl group influence the compound’s reactivity in downstream derivatization?

The electron-withdrawing Cl and F substituents activate the phenyl ring toward electrophilic substitution at the C4 position. For instance:

- Esterification : The hydroxyl group reacts preferentially with acetyl chloride, but steric hindrance from the ortho substituents slows acylation compared to unsubstituted analogs.

- Oxidation : MnO2 selectively oxidizes the ethanol to a ketone, though competing side reactions (e.g., dehalogenation) may occur under harsh conditions. Kinetic studies using UV-Vis spectroscopy can map reaction pathways .

Data Analysis & Methodological Challenges

Q. How should researchers interpret contradictory kinetic data in hydrolysis studies of derivatives?

Conflicting rate constants for hydrolysis (e.g., pH 1.2 vs. 7.4 buffers) may reflect mechanistic shifts between acid-catalyzed and nucleophilic pathways. To address this:

Q. What computational tools predict the compound’s behavior in enantioselective catalysis or host-guest interactions?

- Docking Simulations : AutoDock Vina models interactions with chiral catalysts or enzyme active sites (e.g., alcohol dehydrogenases).

- Molecular Dynamics (MD) : GROMACS simulations assess solvation effects on conformational stability .

- QSPR Models : Relate substituent electronic parameters (Hammett σ) to reaction yields or ee values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.